
Methanone, (2-chloro-3-pyridinyl)(3-fluorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Metanona, (2-cloro-3-piridinil)(3-fluorofenil)- es un compuesto orgánico con la fórmula molecular C12H7ClFNO. Es un miembro de la clase de aril-fenilcetonas, caracterizada por un grupo cetona sustituido por un grupo arilo y un grupo fenilo . Este compuesto destaca por su combinación única de un anillo de piridina y un grupo fluorofenilo, que le confiere propiedades químicas y físicas distintivas.
Métodos De Preparación
La síntesis de Metanona, (2-cloro-3-piridinil)(3-fluorofenil)- implica varios pasos. Un método común incluye la reacción de 2-cloro-3-piridincarboxaldehído con 3-fluorobenceno en presencia de un catalizador adecuado. Las condiciones de reacción suelen implicar calentar los reactivos a reflujo con un disolvente como etanol o metanol . Los métodos de producción industrial pueden variar, pero generalmente siguen rutas sintéticas similares con optimizaciones para escala y rendimiento.
Análisis De Reacciones Químicas
Metanona, (2-cloro-3-piridinil)(3-fluorofenil)- se somete a diversas reacciones químicas, incluyendo:
Oxidación: Este compuesto puede oxidarse para formar ácidos carboxílicos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un grupo alcohol.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Los productos principales formados dependen de las condiciones específicas de reacción y los reactivos utilizados.
Aplicaciones Científicas De Investigación
Metanona, (2-cloro-3-piridinil)(3-fluorofenil)- tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: La estructura única del compuesto lo convierte en un candidato para estudiar interacciones con macromoléculas biológicas.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como intermedio farmacéutico o ingrediente activo.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de Metanona, (2-cloro-3-piridinil)(3-fluorofenil)- implica su interacción con objetivos moleculares específicos. La estructura del compuesto le permite unirse a ciertas enzimas o receptores, modulando su actividad. Las vías y objetivos exactos pueden variar según la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Metanona, (2-cloro-3-piridinil)(3-fluorofenil)- se puede comparar con otros compuestos similares como:
(2-Cloro-5-yodofenil)(4-fluorofenil)metanona: Similar en estructura pero con un átomo de yodo en lugar de un átomo de cloro.
(4-fluorofenil)(piridin-4-il)metanona: Similar pero con diferente disposición de los grupos piridina y fluorofenilo.
Propiedades
Número CAS |
654059-02-6 |
|---|---|
Fórmula molecular |
C12H7ClFNO |
Peso molecular |
235.64 g/mol |
Nombre IUPAC |
(2-chloropyridin-3-yl)-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C12H7ClFNO/c13-12-10(5-2-6-15-12)11(16)8-3-1-4-9(14)7-8/h1-7H |
Clave InChI |
FYQFJTFVSFCZTO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)C(=O)C2=C(N=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Butanone, 3-[(4-methoxyphenyl)methoxy]-4-(phenylmethoxy)-, (3R)-](/img/structure/B12516832.png)
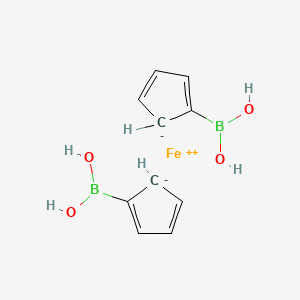
![2-[(4-ethylsulfonylphenyl)methyl]-6-fluoro-5-[2-(trifluoromethoxy)phenyl]-1H-benzimidazole](/img/structure/B12516837.png)
![(R)-1,1'-[4,4'-Bi-1,3-benzodioxole]-5,5'-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine](/img/structure/B12516843.png)
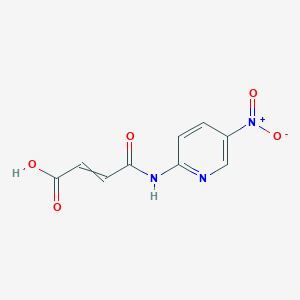
![3-[1-(4-amino-2-fluorobut-2-en-1-yl)-2-methylpyrrolo[3,2-b]pyridin-3-yl]-N,N-dimethylbenzenesulfonamide dihydrochloride](/img/structure/B12516848.png)
![(NE)-N-(2-methyl-5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-ylidene)hydroxylamine](/img/structure/B12516850.png)
![[Ir(dFCF3ppy)2-(5,5trade mark-dCF3bpy)]PF6](/img/structure/B12516852.png)
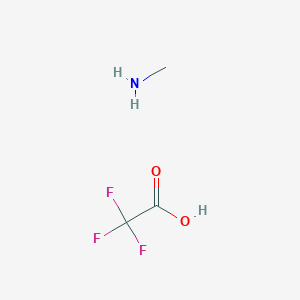

![1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(phenylmethyl)-](/img/structure/B12516867.png)
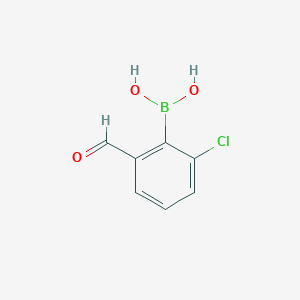
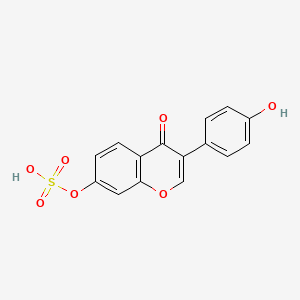
![2-(2-Cyclopropyl-2-oxoethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one;hydrochloride](/img/structure/B12516898.png)
